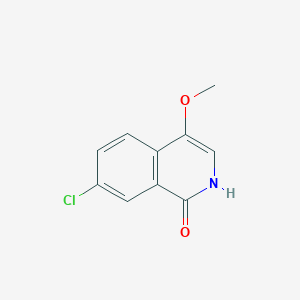

7-Chloro-4-methoxyisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-chloro-4-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRCBNLADGATRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623865 | |

| Record name | 7-Chloro-4-methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630423-35-7 | |

| Record name | 7-Chloro-4-methoxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630423-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methoxyisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry

Abstract

The isoquinolin-1(2H)-one framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 7-chloro-4-methoxyisoquinolin-1(2H)-one, a key intermediate for drug discovery programs targeting a range of therapeutic areas including oncology and infectious diseases.[2][3][4] We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related heterocyclic scaffolds.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline and isoquinolinone motifs are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] Their inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound presents a unique combination of electronic and steric properties that can be exploited for the development of novel therapeutic agents. The chlorine atom at the 7-position can enhance binding affinity and metabolic stability, while the methoxy group at the 4-position can influence solubility and interactions with target proteins.

This guide will focus on a robust and logical synthetic approach, commencing from readily available starting materials and proceeding through key intermediates to the final target molecule.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests a convergent approach. The final methoxy group at the 4-position can be installed via methylation of a 4-hydroxy precursor. This 4-hydroxyisoquinolinone can, in turn, be synthesized through the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. This strategy allows for the early introduction of the chloro-substituent, simplifying the final steps of the synthesis.

Diagram 1: Retrosynthetic Analysis

Caption: A simplified retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The proposed synthetic pathway is a three-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 2-(Cyanomethyl)-4-chlorobenzoic acid.

-

Stage 2: Intramolecular Cyclization to form 7-Chloro-4-hydroxyisoquinolin-1(2H)-one.

-

Stage 3: Methylation to yield this compound.

Stage 1: Synthesis of 2-(Cyanomethyl)-4-chlorobenzoic acid

This stage involves the conversion of a commercially available starting material, such as 2-bromo-5-chlorobenzaldehyde, into the key phenylacetic acid intermediate.

Step 1.1: Cyanation of 2-Bromo-5-chlorobenzaldehyde

The initial step is the conversion of the aldehyde to a benzyl bromide, followed by a nucleophilic substitution with a cyanide source.

-

Protocol:

-

To a solution of 2-bromo-5-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding benzyl alcohol.

-

Dissolve the crude benzyl alcohol in a suitable solvent like diethyl ether and cool to 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise and stir the mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto ice and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield the crude 2-bromo-5-chlorobenzyl bromide.

-

Dissolve the crude benzyl bromide in a mixture of ethanol and water.

-

Add sodium cyanide (1.2 eq) and heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and concentrate to give the crude 2-bromo-5-chlorobenzyl cyanide.

-

Step 1.2: Carboxylation and Hydrolysis

The benzyl cyanide is then converted to the corresponding phenylacetic acid.

-

Protocol:

-

To a solution of 2-bromo-5-chlorobenzyl cyanide (1.0 eq) in a suitable solvent such as tetrahydrofuran, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

-

After stirring for 1 hour, bubble carbon dioxide gas through the solution for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the crude 2-bromo-5-chloro-α-cyanophenylacetic acid.

-

Hydrolyze the crude product by refluxing in a mixture of concentrated hydrochloric acid and water to afford 2-(carboxymethyl)-4-chlorobenzoic acid.

-

Alternatively, the cyano group can be hydrolyzed under basic conditions followed by acidification.[5][6]

-

Diagram 2: Synthesis of the Phenylacetic Acid Intermediate

Caption: Pathway for the synthesis of the key phenylacetic acid intermediate.

Stage 2: Intramolecular Cyclization to 7-Chloro-4-hydroxyisoquinolin-1(2H)-one

The formation of the isoquinolinone ring is achieved through an intramolecular cyclization of the synthesized phenylacetic acid derivative. This type of cyclization can be promoted by strong acids or other dehydrating agents.[7][8]

-

Protocol:

-

Add 2-(cyanomethyl)-4-chlorobenzoic acid (1.0 eq) to polyphosphoric acid (PPA) at room temperature.

-

Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-chloro-4-hydroxyisoquinolin-1(2H)-one.

-

| Parameter | Value | Reference |

| Starting Material | 2-(Cyanomethyl)-4-chlorobenzoic acid | - |

| Reagent | Polyphosphoric Acid (PPA) | [7] |

| Temperature | 120-140 °C | [7] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | 70-85% | Estimated |

Stage 3: Methylation to this compound

The final step is the methylation of the hydroxyl group at the 4-position. This can be achieved using a variety of methylating agents under basic conditions.[9][10]

-

Protocol:

-

Suspend 7-chloro-4-hydroxyisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as methyl iodide (1.5 eq) or dimethyl sulfate (1.5 eq), dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

-

| Parameter | Value | Reference |

| Starting Material | 7-Chloro-4-hydroxyisoquinolin-1(2H)-one | - |

| Base | Potassium Carbonate (K2CO3) | [9] |

| Methylating Agent | Methyl Iodide (CH3I) | [9][10] |

| Solvent | Dimethylformamide (DMF) | [9] |

| Temperature | Room Temperature to 60 °C | [9] |

| Typical Yield | 80-95% | Estimated |

Diagram 3: Overall Synthetic Scheme

Caption: The complete synthetic pathway to this compound.

Alternative Approaches and Future Perspectives

While the presented pathway offers a reliable method for the synthesis of this compound, alternative strategies are worth considering for process optimization and the synthesis of analogs.

-

Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as the Heck reaction, can be employed to construct the isoquinolinone core with high efficiency and functional group tolerance.[1][11][12] For instance, a palladium-catalyzed annulation of a substituted N-methoxybenzamide with an appropriate alkyne could provide a direct route to the desired scaffold.[12]

-

Flow Chemistry: For larger-scale synthesis, converting the key steps to a continuous flow process could offer advantages in terms of safety, scalability, and reproducibility.

The continued exploration of novel synthetic methods will undoubtedly facilitate the discovery of new isoquinolinone-based drug candidates with improved therapeutic profiles.

Conclusion

This technical guide has outlined a detailed and scientifically grounded synthetic pathway for this compound. By providing step-by-step protocols, mechanistic insights, and strategic considerations, we aim to empower researchers in the field of drug discovery to access this valuable molecular scaffold. The versatility of the isoquinolinone core, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for new and effective medicines.

References

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.

-

Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available at: [Link]

-

Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed. Available at: [Link]

-

Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. ResearchGate. Available at: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents.

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

-

Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]

- Preparation method of chlorophenyl acetic acid. Google Patents.

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]

- The manufacture method of chlorophenylacetic acid. Google Patents.

-

Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. PubMed. Available at: [Link]

-

4-Hydroxyisoquinolin-1(2h)-one. PubChem. Available at: [Link]

-

Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Institutes of Health. Available at: [Link]

-

Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. Available at: [Link]

Sources

- 1. Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 4. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 6. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]

- 7. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Chloro-4-methoxyisoquinolin-1(2H)-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Enigmatic Potential of a Novel Isoquinolinone

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a wide array of pharmacological activities.[1] These activities span from anticancer and antimicrobial to potent enzyme inhibition.[1][2] Within this distinguished class of molecules resides 7-Chloro-4-methoxyisoquinolin-1(2H)-one, a compound of significant interest yet with a mechanism of action that remains to be fully elucidated. This guide, therefore, ventures into the realm of informed hypothesis, leveraging the known biological roles of structurally analogous compounds to propose a putative mechanism of action for this specific isoquinolinone derivative. Our exploration is grounded in scientific integrity, providing not just a potential narrative of its function but also a clear roadmap for its experimental validation.

The Isoquinolinone Core: A Privileged Scaffold in Drug Discovery

The isoquinolin-1(2H)-one core is a recurring motif in a variety of biologically active molecules. The presence of a lactam function within the isoquinoline ring system offers unique electronic and steric properties that can be exploited for specific molecular interactions. The substitutions on this core, namely the chloro group at the 7-position and the methoxy group at the 4-position, are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can modulate the molecule's ability to interact with biological targets.

A Survey of Bioactivities within the Isoquinoline Family: Building a Mechanistic Hypothesis

The broader family of isoquinoline and quinoline derivatives has been extensively studied, revealing a diverse range of biological targets. This knowledge provides a fertile ground for postulating the mechanism of this compound.

Kinase Inhibition: A Prevalent Theme

A significant number of isoquinoline derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Rho-kinase (ROCK) Inhibition: Certain 6-substituted isoquinoline and isoquinolinone derivatives have been patented as inhibitors of Rho-kinase, a key regulator of the actin cytoskeleton involved in cell adhesion and motility.[3]

-

HER2 and EGFR Inhibition: Isoquinoline-tethered quinazoline derivatives have demonstrated significant inhibitory activity against HER2 and EGFR, two receptor tyrosine kinases crucial in the development and progression of several cancers.[4] Notably, some of these compounds exhibit selectivity for HER2 over EGFR.[4]

-

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition: A potent and selective inhibitor of IRAK4, a critical component of the inflammatory signaling pathway, features a 7-methoxyisoquinoline core.[5]

Enzyme Inhibition Beyond Kinases

The inhibitory activity of isoquinolines is not limited to kinases.

-

Acetylcholinesterase (AChE) Inhibition: Several isoquinoline derivatives have shown potential as inhibitors of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[6]

-

Topoisomerase Inhibition: Certain N-substituted isoquinoline derivatives act as topoisomerase I inhibitors by stabilizing the enzyme-DNA complex, leading to DNA damage and cell death in cancer cells.[2]

Antimicrobial and Antiproliferative Activities

Derivatives of the closely related 7-chloroquinoline scaffold have been extensively investigated for their therapeutic potential.

-

Antitubercular Activity: 7-chloro-4-quinolinylhydrazones have shown promising activity against Mycobacterium tuberculosis, with pantothenate synthetase suggested as a possible target.[7]

-

Anticancer Activity: Novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated antiproliferative activity by inducing apoptosis and DNA/RNA damage.[8] Furthermore, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells.[9]

Proposed Mechanism of Action: A Kinase Inhibitor in Disguise?

Based on the preponderance of evidence from structurally related compounds, a compelling hypothesis is that This compound acts as a kinase inhibitor. The specific kinase target remains to be identified, but the general pharmacophoric features of the molecule align with those of known kinase inhibitors. The isoquinolinone core can serve as a scaffold to present the chloro and methoxy substituents in a defined three-dimensional space, facilitating interactions with the ATP-binding pocket of a kinase.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to downstream antiproliferative effects.

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

Objective: To identify potential kinase targets of this compound by screening it against a large panel of purified kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be used in the assay.

-

Assay Platform: Utilize a reputable commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house platform based on technologies such as ADP-Glo™, LanthaScreen™, or HTRF®.

-

Kinase Panel: Select a diverse panel of kinases, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases). Prioritize kinases known to be inhibited by isoquinoline derivatives, such as EGFR, HER2, and ROCK.

-

Assay Execution: Perform the kinase activity assays in the presence of a range of concentrations of the test compound. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the antiproliferative effects of the compound are due to cell cycle arrest or induction of apoptosis.

Methodology:

-

Cell Treatment: Treat the selected cancer cell line with this compound at concentrations around its GI50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining for Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Staining for Apoptosis: For apoptosis analysis, use an Annexin V-FITC/PI double staining kit on unfixed cells according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data from Related Compounds

To provide a benchmark for the potential potency of this compound, the following table summarizes the reported IC50 values for some related isoquinoline kinase inhibitors.

| Compound Class | Target Kinase | Reported IC50 | Reference |

| Isoquinoline-tethered quinazoline | HER2 | 103 nM (in SKBR3 cells) | [4] |

| Isoquinoline-tethered quinazoline | EGFR | Comparable to HER2 | [4] |

| 7-methoxyisoquinoline derivative | IRAK4 | Nanomolar potency | [5] |

Conclusion and Future Perspectives

While the precise mechanism of action of this compound awaits empirical discovery, the existing body of literature on the isoquinoline scaffold strongly suggests a role as a kinase inhibitor. The proposed experimental roadmap provides a clear and robust strategy to test this hypothesis, from broad-spectrum screening to cellular target validation. The identification of a specific kinase target will be a pivotal step in understanding the therapeutic potential of this compound and will guide future lead optimization efforts. The journey to fully characterize this compound is a testament to the scientific process: a continuous cycle of hypothesis, experimentation, and discovery that drives the development of novel therapeutics.

References

- Cholinesterase Inhibitors / chemical synthesis*. PubMed.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. Google Patents.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

- Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. ResearchGate.

- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.

- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.

- 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI.

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI.

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH.

- 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. ResearchGate.

- Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. PubMed.

- 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.

- In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. PubMed.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Technical Guide to its Predicted Biological Activity

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the predicted biological activity of a specific derivative, 7-Chloro-4-methoxyisoquinolin-1(2H)-one. Due to the limited direct experimental data on this precise molecule, this document synthesizes findings from closely related 7-chloroquinoline and isoquinolinone analogs to construct a predictive profile of its therapeutic potential. The primary focus is on its projected anticancer properties, including potential mechanisms of action such as the induction of apoptosis and cell cycle arrest, alongside a discussion of its potential as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel heterocyclic compounds.

Introduction: The Isoquinolinone Core and the Significance of Substitution

The isoquinoline and isoquinolinone ring systems are fundamental building blocks in the development of therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The biological effects of these molecules are intricately modulated by the nature and position of substituents on the core structure. The presence of a chlorine atom at the 7-position, as seen in many bioactive quinoline derivatives, is often associated with enhanced cytotoxic and antimalarial activities.[5][6][7] Similarly, the methoxy group at the 4-position can influence the compound's electronic properties and its interaction with biological targets.

This guide focuses on the specific molecule, this compound, a compound that combines these key structural features. While direct biological studies on this exact compound are not extensively reported in the public domain, a comprehensive analysis of its structural analogs allows for a robust prediction of its likely biological activities and mechanisms of action.

Predicted Biological Activity: An Emphasis on Anticancer Potential

Based on the extensive literature on related 7-chloroquinoline and isoquinolinone derivatives, the most prominent predicted biological activity for this compound is in the realm of oncology.

Cytotoxic Activity Against Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro cytotoxicity of 7-chloroquinoline and isoquinolinone analogs against a diverse panel of human cancer cell lines.[3][5] These compounds often exhibit inhibitory concentrations (IC50) in the micromolar and even nanomolar range. The data presented in Table 1, compiled from studies on structurally similar compounds, suggests that this compound is likely to exhibit significant growth-inhibitory effects against various cancer types.

| Compound Class | Specific Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 7-Chloroquinoline Derivative | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |

| 7-Chloroquinoline Derivative | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 7-Chloro-4-aminoquinoline Hybrid | Hybrid with 2-pyrazoline (Compound 25) | Various | 0.05 - 0.95 | [3] |

| 7-Methoxy-dihydroquinoxalinone | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Subnanomolar | [8] |

| Quinazoline Derivative | 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 6.246 | [9] |

Table 1: Cytotoxicity of Structurally Related Compounds. This table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for various analogs, providing a predictive basis for the anticancer potential of this compound.

Predicted Mechanisms of Anticancer Action

The cytotoxic effects of quinoline and isoquinolinone derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

It is predicted that this compound will induce apoptosis in cancer cells. Structurally related compounds have been shown to trigger apoptotic pathways, characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[9] The activation of caspases, key executioner enzymes in the apoptotic cascade, is a likely downstream event.

Figure 1: Predicted Intrinsic Apoptotic Pathway. This diagram illustrates a potential mechanism where the compound induces mitochondrial stress, leading to the activation of the caspase cascade and subsequent apoptosis.

Another plausible mechanism of action is the induction of cell cycle arrest. Studies on 7-chloroquinoline derivatives have demonstrated their ability to cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[5] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Potential as an Enzyme Inhibitor

The quinoline and isoquinolinone scaffolds are known to be effective pharmacophores for the development of enzyme inhibitors. While the specific targets for this compound have not been identified, we can infer potential inhibitory activities based on related compounds.

PARP Inhibition: A Plausible Target

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12] The concept of "synthetic lethality," where the inhibition of two DNA repair pathways is lethal to cancer cells but not normal cells, underpins the efficacy of PARP inhibitors.[12] Given that various heterocyclic compounds have been identified as PARP inhibitors, it is conceivable that this compound could exhibit inhibitory activity against PARP enzymes.

Figure 2: Principle of Synthetic Lethality. This diagram illustrates how a PARP inhibitor could selectively kill cancer cells with a defective Homologous Recombination Repair (HRR) pathway.

Other Potential Enzyme Targets

The structural features of this compound also suggest the potential for inhibition of other enzyme families, such as protein kinases, which are frequently targeted in cancer therapy. Further screening and enzymatic assays would be necessary to identify specific molecular targets.

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for similar isoquinolinone and quinoline structures.

Proposed Synthetic Workflow

The synthesis could potentially be achieved through a multi-step process starting from appropriately substituted aniline and dione precursors, followed by cyclization and subsequent chlorination and methoxylation steps.

Figure 3: Proposed Synthetic Workflow. This diagram outlines a potential multi-step synthesis for the target compound based on established chemical transformations.

Standard Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Future Directions and Conclusion

The in-silico and analog-based analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. The key future steps should involve:

-

Chemical Synthesis: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for biological testing.

-

In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its anticancer effects, including its impact on apoptosis, the cell cycle, and specific enzyme targets like PARP.

-

In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models to determine its therapeutic potential in a physiological context.

References

-

Ramírez, H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(15), 4585. [Link]

-

Kouznetsov, V. V., et al. (2016). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Medicinal Chemistry Research, 25(12), 2718-2727. [Link]

-

Abás, S., et al. (2018). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 23(11), 2848. [Link]

-

Hsia, T.-C., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7947-7961. [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

-

Wang, D., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 36(11), 1541-1582. [Link]

-

Al-Warhi, T., et al. (2019). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 24(21), 3848. [Link]

-

PrepChem.com. Synthesis of 7-chloroquinaldine. [Link]

-

de Souza, A. M. T., et al. (2009). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry, 17(4), 1474-1480. [Link]

-

Coimbra, E. S., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 137-143. [Link]

-

Al-Masoudi, N. A., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(19), 6296. [Link]

-

Ramírez, H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central, 26(15), 4585. [Link]

-

Coghi, P., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Molbank, 2021(2), M1213. [Link]

-

Liu, J. F., et al. (2007). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 54-58. [Link]

-

de Boer, H., et al. (2021). PARP1-Inhibition Sensitizes Cervical Cancer Cell Lines for Chemoradiation and Thermoradiation. Cancers, 13(9), 2002. [Link]

-

Li, H., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(11), 2697. [Link]

-

LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]

-

Ledermann, J. A., et al. (2015). New treatment option for ovarian cancer: PARP inhibitors. Journal of Cancer Research and Clinical Oncology, 141(2), 309-318. [Link]

-

Edmondson, R. J., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1295. [Link]

-

Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

Golicnik, M. (2013). Slow-onset Enzyme Inhibition and Inactivation. The Beilstein Journal of Organic Chemistry, 9, 236-251. [Link]

-

Ledermann, J. (2019). The potential of PARP inhibitors in ovarian cancer: PAOLA-1, PRIMA & VELIA. YouTube. [Link]

-

Singh, D., et al. (2022). The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review. Frontiers in Pharmacology, 13, 805954. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New treatment option for ovarian cancer: PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-4-methoxyisoquinolin-1(2H)-one CAS number and properties

An In-Depth Technical Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By leveraging its unique structural features, this molecule serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. This document will delve into its chemical properties, a proposed synthetic pathway with mechanistic rationale, and its potential applications based on the well-established biological activities of the broader isoquinolinone class.

Part 1: Physicochemical and Analytical Profile

This compound belongs to the isoquinolinone class of compounds, which are foundational cores in many natural alkaloids and synthetic pharmaceuticals.[1][2] Its structure, featuring a chlorine atom at the 7-position and a methoxy group at the 4-position, offers specific electronic and steric properties that can be exploited in molecular design.

Core Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models, which is common for specialized research chemicals.

| Property | Value | Source |

| CAS Number | 630423-35-7 | [1][3] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [3] |

| IUPAC Name | This compound | |

| Boiling Point | 460.8 ± 45.0 °C (Predicted) | [1] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 10.90 ± 0.40 (Predicted) | [1] |

Analytical Characterization (Predicted)

While dedicated experimental spectra for this compound are not widely available in peer-reviewed literature, its structure allows for a robust prediction of its spectral characteristics. A researcher skilled in the art would expect the following key features, essential for confirming the compound's identity after synthesis.

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals in the aromatic region corresponding to the protons on the chlorinated benzene ring and the pyridine ring. A sharp singlet would be expected for the methoxy group protons (-OCH₃) around 3.9-4.2 ppm. The proton at the C3 position should appear as a singlet, and the N-H proton of the lactam would likely be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR would show ten distinct signals. The carbonyl carbon (C1) would be significantly downfield (>160 ppm). The methoxy carbon would appear around 55-60 ppm. Signals for the aromatic carbons would be spread across the 100-150 ppm range, with their specific shifts influenced by the chloro and methoxy substituents.

-

Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of principal functional groups. A strong absorption band between 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the cyclic amide (lactam). An N-H stretching band would be observed in the 3200-3400 cm⁻¹ region. C-O stretching from the methoxy group and the aromatic ether would appear in the 1050-1250 cm⁻¹ range.[4]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry would show a molecular ion (M⁺) peak at m/z 209. The isotopic pattern of this peak would be crucial for confirmation, showing a characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Part 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be envisioned starting from commercially available 2-bromo-5-chlorotoluene and proceeding through a key cyanated intermediate.

Caption: Proposed workflow for synthesizing the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-5-chlorobenzaldehyde (B)

-

Rationale: The aldehyde functionality is essential for the subsequent condensation and cyclization steps. This can be achieved by oxidizing the benzylic position of 2-bromo-5-chlorotoluene.

-

Procedure: To a solution of 2-bromo-5-chlorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a tungsten lamp for 12-16 hours. After cooling, filter the succinimide byproduct. The filtrate containing the dibrominated intermediate is then hydrolyzed with aqueous silver nitrate to yield the aldehyde B . Purify by column chromatography.

Step 2: Acetal Protection (D)

-

Rationale: Protection of the aldehyde as an acetal prevents self-condensation and provides a stable intermediate for the subsequent steps.

-

Procedure: Dissolve the aldehyde B (1.0 eq) in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Stir the reaction at room temperature for 4-6 hours. Neutralize the acid with a base (e.g., NaHCO₃), remove the methanol under reduced pressure, and extract the acetal D with diethyl ether.

Step 3: Condensation and Cyclization (F, G)

-

Rationale: This is the core of the isoquinolinone ring formation. The acetal reacts with an amino acid ester (glycine methyl ester) to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler or Bischler-Napieralski type reaction) to form the heterocyclic ring.

-

Procedure: Combine the acetal D (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in a suitable solvent. Heat the mixture in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C for 2-4 hours. The acid catalyzes both the condensation and the subsequent cyclization onto the aromatic ring.

Step 4: Aromatization and Methoxy Group Formation (H)

-

Rationale: The cyclized intermediate G is a dihydroisoquinolinone. Aromatization is required to form the final stable ring system. This step can often be combined with the introduction of the methoxy group, although the exact mechanism and conditions would need optimization. A plausible route involves oxidation followed by a nucleophilic substitution or rearrangement. A more direct modern approach might involve a palladium-catalyzed C-O coupling if a suitable precursor is used.

-

Procedure: The crude cyclized product G is treated with an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin under reflux to achieve aromatization. The introduction of the 4-methoxy group is more complex and may require a multi-step sequence involving formation of a 4-hydroxyisoquinolinone intermediate, followed by methylation (e.g., using dimethyl sulfate). The final product, This compound (H) , would be purified by recrystallization or column chromatography.

Part 3: Biological Activity and Therapeutic Potential

While this compound has not been extensively profiled in biological assays itself, its core structure is a "privileged scaffold" in medicinal chemistry. The isoquinoline and 7-chloroquinoline motifs are present in a vast number of biologically active molecules, suggesting high potential for this compound as a synthetic precursor.

Established Activities of the Isoquinolinone Scaffold

The isoquinolinone nucleus is a cornerstone of numerous pharmacologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit a wide range of activities, including:

-

Anticancer Properties: Many isoquinoline derivatives act as inhibitors of key cellular enzymes like topoisomerase and protein kinases, or they function by intercalating with DNA, leading to apoptosis and cell cycle arrest.[5]

-

Antimicrobial and Antifungal Activity: The heterocyclic structure is effective against various bacterial and fungal strains.[6]

-

Antimalarial and Antiparasitic Effects: The related 7-chloro-4-aminoquinoline core is the basis for the famous antimalarial drug chloroquine. This highlights the importance of the 7-chloro substitution pattern for activity against parasites like Plasmodium falciparum and Trypanosoma cruzi.[7][8]

-

Neuroprotective and Anti-inflammatory Roles: Certain isoquinoline alkaloids have shown potential in models of neurodegenerative diseases and inflammation.[1][2]

Role as a Versatile Synthetic Intermediate

The true value of this compound for a drug development professional lies in its potential as a molecular building block. Its structure contains multiple points for chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening.

Caption: Potential derivatization pathways for drug discovery.

-

Position 2 (Nitrogen): The nitrogen atom of the lactam is a prime site for alkylation or arylation. Introducing different side chains here can significantly modulate the compound's solubility, cell permeability, and binding affinity for specific biological targets.

-

Position 7 (Chlorine): The chlorine atom can be replaced or modified using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

-

Position 4 (Methoxy): The methoxy group can be demethylated to a hydroxyl group, which can then serve as a handle for further functionalization, such as ether or ester formation, or as a key hydrogen bond donor for target engagement.

Part 4: Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for the structurally related compound 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one , the following hazards should be anticipated and appropriate precautions taken:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

-

PubMed Central. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]

-

PubMed. (2014). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. 1(2H)-Isoquinolinone, 7-chloro-4-methoxy- | 630423-35-7 [chemicalbook.com]

- 2. docta.ucm.es [docta.ucm.es]

- 3. 7-Chloro-4-methoxy-1(2H)-isoquinolinone - [sigmaaldrich.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one

7-Chloro-4-methoxyisoquinolin-1(2H)-one derivatives and analogs

An In-Depth Technical Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one Derivatives and Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: Unlocking the Potential of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the backbone of numerous biologically active compounds, from natural alkaloids to synthetic therapeutic agents. Its rigid, planar structure provides an excellent framework for molecular recognition by various biological targets. The strategic placement of substituents allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a specific, promising variant: the this compound core.

The introduction of a chlorine atom at the 7-position often enhances biological activity, potentially by increasing lipophilicity, modulating electronic properties, or providing a key interaction point with target proteins. Concurrently, the 4-methoxy group can significantly influence the molecule's conformation and hydrogen bonding capabilities. This unique combination of substituents presents a compelling starting point for the design of novel therapeutics. This document serves as a technical synthesis of the available scientific knowledge on this core and its analogs, providing insights into its synthesis, biological potential, and the underlying principles guiding its development.

Synthetic Strategies and Methodologies

While a definitive, single-pot synthesis for this compound is not prominently documented, a plausible and efficient route can be designed by combining established methodologies for quinoline and isoquinoline synthesis. The logical approach involves the construction of a 7-chloro-4-hydroxyisoquinolin-1(2H)-one intermediate, followed by methylation.

A key precursor for this synthesis is 4,7-dichloroquinoline, a commercially available starting material. The synthetic strategy hinges on the regioselective functionalization at the C2, C4, and ultimately, the C1 positions.

Proposed Synthetic Workflow

The following workflow outlines a rational, multi-step synthesis to access the core scaffold. The causality behind this proposed pathway is to leverage the differential reactivity of the positions on the quinoline ring. N-oxidation activates the C2 and C4 positions for subsequent functionalization.

Caption: Proposed synthetic pathway to the target scaffold.

Detailed Experimental Protocol: N-Oxidation of 4,7-Dichloroquinoline

This protocol is a foundational step, adapted from established procedures for quinoline N-oxide synthesis, which activates the quinoline ring for further modifications.[1]

Objective: To synthesize 4,7-dichloroquinoline N-oxide from 4,7-dichloroquinoline.

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA, 1.2 eq)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4,7-dichloroquinoline in chloroform in a round-bottom flask at room temperature with magnetic stirring.

-

Reagent Addition: Add m-CPBA portion-wise to the solution over 15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove excess m-CPBA and m-chlorobenzoic acid, followed by water (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-oxide product.[1]

Self-Validation: The identity and purity of the synthesized 4,7-dichloroquinoline N-oxide must be confirmed through standard analytical techniques.

Analytical Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach ensures self-validation of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct aromatic protons on the quinoline core and a singlet for the methoxy group protons.[2]

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the isoquinolinone ring is expected to have a characteristic downfield shift.[3]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of the synthesized compound.[3]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the amide in the isoquinolinone ring is expected.[3]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[2]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, the therapeutic potential can be inferred from structurally similar analogs. The isoquinoline and quinoline scaffolds are well-represented in medicinal chemistry, with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[4][5]

Anticancer Activity

The most promising area for this class of compounds is oncology. Derivatives of the isoquinoline core have been shown to possess potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[4] Analogs such as 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated significant cytotoxicity, particularly the sulfonyl N-oxide variants.[2]

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (cpd 81) | HCT116 (Colon) | Selective | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (cpd 73) | CCRF-CEM (Leukemia) | Selective | [2] |

| 7-Chloroquinoline-chalcone hybrid (cpd 19) | LNCaP (Prostate) | 6.95 | [6] |

| 7-Chloroquinoline-chalcone hybrid (cpd 17) | LNCaP (Prostate) | 7.11 | [6] |

| 7-Chloroquinoline-chalcone hybrid (cpd 13) | LNCaP (Prostate) | 7.93 | [6] |

Note: "Selective" indicates the compound showed pronounced selectivity for cancer cells over non-tumor cell lines, though a specific IC₅₀ value was not provided in the abstract.

Antimicrobial and Antiprotozoal Activity

The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine. It is therefore reasonable to hypothesize that derivatives of this compound may possess activity against various pathogens. For instance, 7-chloro-4-quinolinyl hydrazone derivatives have been identified as a potent class of antileishmanial compounds.[7]

Mechanism of Action

Isoquinoline derivatives exert their biological effects through diverse mechanisms of action, often involving the inhibition of key cellular enzymes or the modulation of critical signaling pathways.

Inhibition of Key Enzymes

-

Topoisomerases: Many planar, aromatic heterocyclic compounds function as DNA intercalators and/or topoisomerase inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[4]

-

Kinases: The quinoline and isoquinoline scaffolds are common features in many kinase inhibitors. They can act as ATP-competitive inhibitors, blocking the signaling cascades that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently identified target.[4][5]

Modulation of Cellular Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Isoquinoline-based compounds have been shown to inhibit this pathway at various nodes.

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For the this compound core, SAR can be inferred from studies on related scaffolds.

-

The 7-Chloro Group: This is often critical for activity. In many 4-aminoquinolines, replacing the 7-chloro group with less electron-withdrawing groups like methoxy significantly reduces antimalarial activity.[8] Its presence is thought to be key for pH trapping within the parasite's food vacuole and for binding interactions.

-

The 4-Position Substituent: The nature of the group at the C4 position is a primary determinant of activity and target specificity. The introduction of a methoxy group, as in our core structure, is expected to modulate activity compared to analogs with amino or thioether linkages. Studies on related quinolinones have shown that methoxy substitutions can enhance antimigratory activity in cancer cells.[9]

-

The 1(2H)-one Moiety: The presence of the carbonyl group and the N-H bond provides hydrogen bond donor and acceptor capabilities, which are crucial for specific interactions with biological targets. Alkylation or substitution on the nitrogen at the 2-position offers a key vector for further chemical modification to explore SAR and optimize properties.

Caption: Key SAR points for the isoquinolin-1(2H)-one scaffold.

Predicted Pharmacokinetic (ADMET) Profile

A successful drug candidate must possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While experimental data for the specific core is unavailable, predictions can be made based on the properties of its key components, such as the 7-chloroquinoline moiety found in chloroquine.

-

Absorption: The planar, relatively lipophilic core suggests good potential for oral absorption. However, the ultimate bioavailability will depend on the specific derivatives.

-

Distribution: Compounds like chloroquine are known for their large volume of distribution, indicating extensive tissue uptake.[10] Similar behavior might be expected for these derivatives.

-

Metabolism: Metabolism is likely to occur via cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways include O-demethylation of the methoxy group and oxidation of the aromatic rings.

-

Excretion: Excretion is expected to be primarily through the renal route, both as the parent compound and its metabolites.

-

Toxicity: A key consideration for this class is potential cardiotoxicity (QT prolongation), a known side effect of some quinoline-based drugs like chloroquine.[11] Early-stage toxicity screening, including hERG channel assays, would be a critical step in the development of any new analog.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of a privileged heterocyclic core with strategically placed, activity-modulating substituents makes it a high-priority target for synthesis and biological evaluation.

Future work should focus on:

-

Efficient Synthesis: Development and optimization of a robust synthetic route to produce the core scaffold and a library of derivatives.

-

Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines, microbial pathogens, and relevant enzymes (kinases, topoisomerases).

-

Mechanistic Elucidation: In-depth studies to determine the precise mechanism of action for the most active compounds.

-

ADMET Profiling: Early-stage in vitro and in vivo pharmacokinetic and toxicological evaluation to identify candidates with drug-like properties.

By systematically exploring the chemical space around this core, researchers can unlock its full therapeutic potential, paving the way for the development of next-generation agents to address unmet medical needs in oncology and infectious diseases.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI. Available from: [Link].

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link].

-

Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Available from: [Link].

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link].

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link].

-

7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. ResearchGate. Available from: [Link].

-

7-Chloro-4-hydroxyquinoline. PubChem. Available from: [Link].

-

Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link].

-

Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available from: [Link].

-

A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients. PubMed Central. Available from: [Link].

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. Available from: [Link].

-

Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. Available from: [Link].

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link].

-

Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. PubMed Central. Available from: [Link].

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available from: [Link].

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link].

-

Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]

Core Physicochemical Profile: A Guide to Determining the Solubility and Stability of 7-Chloro-4-methoxyisoquinolin-1(2H)-one

An In-depth Technical Guide for the Pharmaceutical Sciences

Abstract